Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester typically involves the reaction of bicyclo[3.1.0]hexane with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: The parent hydrocarbon structure.
Benzyl carbamate: A simpler ester with similar functional groups.
Cyclohexyl carbamate: Another carbamate ester with a different bicyclic structure.
Uniqueness
Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research settings for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
benzyl N-(3-bicyclo[3.1.0]hexanyl)carbamate |
InChI |
InChI=1S/C14H17NO2/c16-14(15-13-7-11-6-12(11)8-13)17-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,15,16) |
InChI Key |
CFSPOCXAMJXHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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